In Vivo D2/3 Agonist Sensitivity to Endogenous Dopamine: [11C]NPA vs. [11C]Raclopride in Human Striatum
[11C]NPA demonstrates 1.49- to 1.90-fold greater vulnerability to endogenous dopamine competition compared with the D2/3 antagonist radiotracer [11C]raclopride in healthy human subjects. Following oral d-amphetamine (0.5 mg/kg), [11C]NPA binding potential (BPND) was reduced by 16.0% (ventral striatum), 16.1% (caudate), and 21.9% (putamen), versus 9.7%, 8.4%, and 14.7% respectively for [11C]raclopride [1]. In baboon studies, endogenous dopamine was 42% more effective at displacing [11C]NPA than [11C]raclopride across amphetamine dose ranges (0.3–1.0 mg/kg) [2]. This differential vulnerability directly reflects the agonist pharmacology of [11C]NPA—its binding is restricted to the G-protein-coupled high-affinity state of D2/3 receptors, the functionally relevant conformation that antagonist tracers such as [11C]raclopride cannot distinguish.
| Evidence Dimension | Amphetamine-induced reduction in striatal BPND (%) — human PET |
|---|---|
| Target Compound Data | [11C]NPA ΔBPND: VST −16.0 ± 7.0%, CAD −16.1 ± 6.1%, PUT −21.9 ± 4.9% |
| Comparator Or Baseline | [11C]Raclopride ΔBPND: VST −9.7 ± 4.4%, CAD −8.4 ± 4.2%, PUT −14.7 ± 4.8% |
| Quantified Difference | Factor 1.49–1.90 greater sensitivity for [11C]NPA across striatal regions |
| Conditions | PET imaging in healthy human subjects (n=10), 0.5 mg/kg oral d-amphetamine, arterial input function kinetic modeling |
Why This Matters
For procurement decisions in PET imaging research, [11C]NPA is the radiotracer of choice when the study objective is to measure functionally relevant D2/3 high-affinity receptors and detect subtle changes in synaptic dopamine levels—capabilities that antagonist radiotracers cannot replicate.
- [1] Narendran R, Mason NS, Laymon CM, Lopresti BJ, Velasquez ND, May MA, Kendro S, Martinez D, Mathis CA, Frankle WG. A comparative evaluation of the dopamine D2/3 agonist radiotracer [11C](−)-N-propyl-norapomorphine and antagonist [11C]raclopride to measure amphetamine-induced dopamine release in the human striatum. J Pharmacol Exp Ther. 2010;333(2):533-539. doi:10.1124/jpet.109.163501 View Source
- [2] Narendran R, Hwang DR, Slifstein M, Talbot PS, Erritzoe D, Huang Y, Cooper TB, Martinez D, Kegeles LS, Abi-Dargham A, Laruelle M. Measurement of the proportion of D2 receptors configured in state of high affinity for agonists in vivo: a positron emission tomography study using [11C]N-propyl-norapomorphine and [11C]raclopride in baboons. J Pharmacol Exp Ther. 2005;315(1):80-90. doi:10.1124/jpet.105.090043 View Source
